molecular formula C24H23ClO2 B056784 E-Ospemifene CAS No. 238089-02-6

E-Ospemifene

Cat. No.: B056784
CAS No.: 238089-02-6
M. Wt: 378.9 g/mol
InChI Key: LUMKNAVTFCDUIE-WCWDXBQESA-N
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Mechanism of Action

Target of Action

Ospemifene E-isomer, also known as E-Ospemifene or Unii-575Y7sbe69, primarily targets the estrogen receptors . These receptors play a crucial role in various physiological processes, including the regulation of the reproductive system, bone health, cardiovascular system, and central nervous system .

Mode of Action

Ospemifene E-isomer is a Selective Estrogen Receptor Modulator (SERM) . It selectively binds to estrogen receptors and either stimulates or blocks estrogen’s activity in different tissue types . It has an agonistic effect on the endometrium , meaning it activates the estrogen receptor to mimic the effects of estrogen .

Biochemical Pathways

The primary biochemical pathway affected by Ospemifene E-isomer involves the modulation of estrogen receptors . By selectively binding to these receptors, Ospemifene E-isomer can influence various downstream effects. For instance, it interacts with osteoblasts and osteoclasts in a way that reduces bone turnover, suggesting potential uses in the management of osteoporosis in postmenopausal women .

Pharmacokinetics

Ospemifene E-isomer is highly bound to serum proteins, and the apparent volume of distribution is 448 L . .

Result of Action

The primary result of Ospemifene E-isomer’s action is the alleviation of symptoms associated with vulvar and vaginal atrophy due to menopause . This includes the treatment of moderate to severe dyspareunia (pain during sexual intercourse) and vaginal dryness . Studies also suggest that Ospemifene E-isomer, in a dose-dependent manner, reduces the incidence of tumors .

Action Environment

The action, efficacy, and stability of Ospemifene E-isomer can be influenced by various environmental factors. For instance, the decline in estrogen levels associated with menopause can enhance the drug’s effectiveness in treating symptoms related to vulvar and vaginal atrophy . .

Preparation Methods

The synthesis of Unii-575Y7sbe69 involves several steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial production methods for Unii-575Y7sbe69 are similar to those used in laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Unii-575Y7sbe69 undergoes various chemical reactions, including:

Comparison with Similar Compounds

Unii-575Y7sbe69 is unique compared to other selective estrogen receptor modulators due to its specific stereochemistry. Similar compounds include:

Unii-575Y7sbe69 stands out due to its specific binding affinity and activity profile, making it particularly effective in treating certain menopausal symptoms .

Properties

IUPAC Name

2-[4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMKNAVTFCDUIE-WCWDXBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OCCO)/CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238089-02-6
Record name Ospemifene E-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238089026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OSPEMIFENE E-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575Y7SBE69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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